![molecular formula C15H21N3O B2920270 N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide CAS No. 1355478-57-7](/img/structure/B2920270.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide, also known as MPA or 1-Cyano-1,2-dimethylpropyl-N-methylphenylamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amphetamine family and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in the reward centers of the brain and a range of other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide are complex and not fully understood. However, it has been found to have a range of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, as well as blocking the reuptake of these neurotransmitters. This can lead to increased activity in the reward centers of the brain, as well as increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide in lab experiments is its potential to shed light on the mechanisms of addiction and other neurological disorders. However, there are also several limitations to its use. For example, it can be difficult to obtain and may have potential side effects that need to be carefully monitored.
Future Directions
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide. One area of interest is exploring its potential as a treatment for addiction and other neurological disorders. Additionally, researchers may continue to investigate its mechanism of action and potential side effects, as well as developing new synthesis methods to improve its yield and purity.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide is a chemical compound with a range of potential applications in scientific research. While its mechanism of action and physiological effects are not fully understood, it has been found to have a range of effects on the central nervous system that make it a potentially useful tool for studying addiction and other neurological disorders. Further research is needed to fully explore its potential and limitations.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide involves the reaction of 2-bromo-N-methylbenzamide with 1-cyano-1,2-dimethylpropyl magnesium bromide, followed by the addition of acetic anhydride. This process results in the formation of the desired compound with a yield of about 50%.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, as well as blocking the reuptake of these neurotransmitters. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(2)15(3,11-16)17-14(19)10-18(4)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAIQWGBYRGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2920188.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2920190.png)
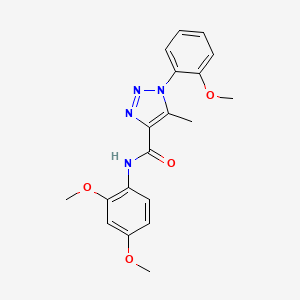
![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)
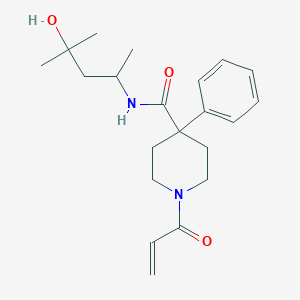
![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)

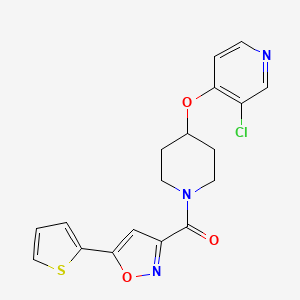
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920203.png)
![2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2920206.png)
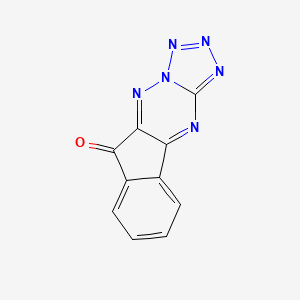
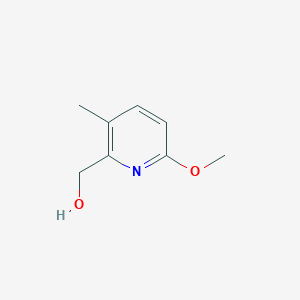
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B2920210.png)